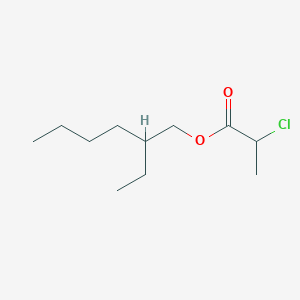

2-Ethylhexyl 2-chloropropanoate

Description

Contextual Significance within Halogenated Esters and Organic Chemistry

Halogenated esters, such as 2-Ethylhexyl 2-chloropropanoate, are a class of organic compounds characterized by the presence of a halogen atom (in this case, chlorine) attached to an ester functional group. These compounds are of significant interest in organic chemistry due to their utility as versatile intermediates in a wide array of chemical transformations. The presence of the halogen atom introduces a reactive site into the molecule, making them valuable precursors for creating more complex chemical structures. wikipedia.org

The α-halo esters, a sub-category to which this compound belongs, are particularly important. The halogen on the carbon adjacent to the carbonyl group makes them effective alkylating agents. This reactivity allows for the introduction of the ester-containing fragment into other molecules through nucleophilic substitution reactions. wikipedia.org

In the broader landscape of organic synthesis, the ability to selectively introduce functional groups is paramount. Halogenated esters provide a reliable method for achieving this, contributing to the construction of molecules with desired properties for applications in pharmaceuticals, agrochemicals, and materials science. ontosight.ai

Historical Perspective of 2-Chloropropanoate Esters in Synthesis

The study and application of 2-chloropropanoate esters are rooted in the broader history of α-halo carboxylic acids and their derivatives. Historically, the synthesis of these compounds has been a focus of organic chemists seeking to develop efficient methods for their preparation. One of the classic methods for producing α-halo acids is the Hell-Volhard-Zelinsky halogenation, which involves the reaction of a carboxylic acid with a halogen in the presence of a phosphorus catalyst. wikipedia.org Subsequent esterification would then yield the desired α-halo ester.

Over time, more refined and specific methods have been developed. For instance, the reaction of alkyl lactates with reagents like phosgene (B1210022) or thionyl chloride has been explored to produce 2-chloropropionic acid esters. google.com These methods often aim to achieve higher yields and, in some cases, to control the stereochemistry of the final product, which is crucial for the synthesis of optically active compounds. google.comgoogle.com

The development of synthetic routes to 2-chloropropanoate esters has been driven by their utility as key building blocks. For example, they are important intermediates in the production of certain herbicides and non-steroidal anti-inflammatory drugs. patsnap.com The ongoing research into the synthesis of these esters reflects their continued importance in both academic and industrial organic chemistry.

Interactive Data Table: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C11H21ClO2 |

| Appearance | Colorless to pale yellow clear liquid (est.) |

| Boiling Point | 214.00 to 215.00 °C @ 760.00 mm Hg (est.) |

| Vapor Pressure | 0.158000 mmHg @ 25.00 °C (est.) |

| Flash Point | 181.00 °F TCC ( 82.90 °C. ) (est.) |

| logP (o/w) | 4.196 (est.) |

| Solubility in water | 12.56 mg/L @ 25 °C (est.) |

Note: "est." indicates an estimated value.

Structure

3D Structure

Properties

CAS No. |

92705-03-8 |

|---|---|

Molecular Formula |

C11H21ClO2 |

Molecular Weight |

220.73 g/mol |

IUPAC Name |

2-ethylhexyl 2-chloropropanoate |

InChI |

InChI=1S/C11H21ClO2/c1-4-6-7-10(5-2)8-14-11(13)9(3)12/h9-10H,4-8H2,1-3H3 |

InChI Key |

PDCJRGQKSWSMCV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)C(C)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethylhexyl 2 Chloropropanoate

Esterification Routes

Esterification stands as the cornerstone for producing 2-Ethylhexyl 2-chloropropanoate. This section delves into the primary esterification pathways, highlighting both traditional and modern catalytic approaches.

Direct Esterification of 2-Chloropropanoic Acid with 2-Ethylhexanol

The direct reaction between 2-Chloropropanoic acid and 2-Ethylhexanol is a common and straightforward method for synthesizing the target ester. This reaction is typically catalyzed to achieve reasonable reaction rates and yields.

Homogeneous acid catalysts are widely employed to accelerate the esterification of carboxylic acids with alcohols. researchgate.net Catalysts such as sulfuric acid and p-toluenesulfonic acid (p-TSA) are conventional choices for this purpose. researchgate.netajgreenchem.com The use of p-TSA, for instance, has been effective in the synthesis of various esters. researchgate.net In a study on the esterification of dicarboxylic acids, p-TSA was utilized as the catalyst. researchgate.net Another example is the synthesis of polyol esters where p-toluenesulfonic acid was the catalyst of choice. ajgreenchem.com

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and often, water is removed to drive the equilibrium towards the formation of the ester.

Key Research Findings on Acid-Catalyzed Esterification:

| Catalyst | Reactants | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| p-Toluenesulfonic acid | Dicarboxylic acid, Hydroxyethyl acrylate (B77674) | 120-140 | 2-4 | High | researchgate.net |

| p-Toluenesulfonic acid | Fatty acids, Pentaerythritol/Trimethylolpropane | Elevated | 5 | Not specified | ajgreenchem.com |

| Sulfuric Acid | Acrylic acid, 2-Ethylhexanol | 90 | 8 | 77.22 | core.ac.uk |

Enzymatic Catalysis in Esterification

Enzymatic catalysis, particularly using lipases, offers a green and highly selective alternative to chemical catalysis for ester synthesis. mdpi.com Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are particularly effective due to their stability and reusability. mdpi.comresearchgate.net CALB, often known by its commercial name Novozym® 435, is a versatile biocatalyst used in the synthesis of various esters. mdpi.comresearchgate.net

The enzymatic process operates under milder conditions, reducing energy consumption and the formation of by-products. mdpi.com The enzyme's high selectivity can be advantageous, especially when dealing with complex molecules. nih.gov For instance, CALB has been successfully used in the synthesis of 2-ethylhexyl salicylate (B1505791) and 2-ethylhexyl ferulate. mdpi.comresearchgate.net In a solvent-free system, the synthesis of 2-ethylhexyl palmitate catalyzed by an immobilized lipase achieved a conversion of 99% in about 3 hours under microwave irradiation. nih.gov

Research Highlights in Enzymatic Esterification:

| Enzyme | Reactants | Key Conditions | Conversion/Yield | Reference |

| Immobilized Candida antarctica lipase B (Novozym® 435) | Salicylic acid, 2-Ethylhexanol | 66.5 °C, 23.1 h | 88.2% conversion | mdpi.com |

| Immobilized Candida antarctica lipase B (Novozym® 435) | Ferulic acid, 2-Ethylhexanol | 71 °C, 23 h, solvent-free | 98% molar conversion | researchgate.net |

| Immobilized lipase QLM | Palmitic acid, 2-Ethylhexanol | Microwave irradiation | 99% conversion | nih.gov |

| Novozym® 435 | 2-Ethylhexanoic acid, 2-Ethyl-1-hexanol | n-hexane solvent | 83% conversion in 40 h | researchgate.net |

Heterogeneous Catalysis in Esterification Processes

Heterogeneous catalysts provide a sustainable alternative to homogeneous catalysts, as they are easily separated from the reaction mixture and can be reused, minimizing waste and corrosion issues. researchgate.netoru.edu Solid acid catalysts, such as cation-exchange resins, zeolites, and sulfated metal oxides, have been extensively studied for esterification reactions. researchgate.netoru.edu

Materials like sulfated zirconia and tungstated zirconia are considered solid super acids and demonstrate high catalytic activity due to their strong acid sites. oru.edu For example, sulfated zirconia has been shown to be effective in the esterification of fatty acids. researchgate.net Amberlyst resins, which are strongly acidic catalysts with sulfonic groups, are also widely used for esterification. kaust.edu.sa The effectiveness of these catalysts often depends on their acidity, surface area, and pore structure. oru.edu

Examples of Heterogeneous Catalysts in Esterification:

| Catalyst | Reactants | Temperature (°C) | Conversion/Yield | Reference |

| Sulfated Zirconia (SZr) | Palmitic acid, Methanol (B129727) | 60 | 90% yield | researchgate.net |

| Sulfated Zirconia (ClSZr-1) | Lauric acid, 2-Ethylhexanol | 170 | High conversion | researchgate.net |

| Amberlyst-15 | Dicyclopentadiene, Lactic acid | Not specified | 80% yield | kaust.edu.sa |

| Sulfated Ferum Promoted Zirconia | Acrylic acid, 2-Ethylhexanol | 90 | 77.22% conversion | core.ac.uk |

Reaction of 2-Chloropropionyl Chloride with 2-Ethylhexanol

An alternative and often faster route to this compound involves the reaction of 2-chloropropionyl chloride with 2-ethylhexanol. This method avoids the production of water as a byproduct, thus eliminating the need for its removal to drive the reaction to completion.

The reaction between an acyl chloride and an alcohol is typically rapid and exothermic. It is crucial to perform this reaction under anhydrous conditions to prevent the hydrolysis of the acyl chloride to the corresponding carboxylic acid. patsnap.com The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. google.com

Optimization of this reaction involves controlling the temperature, often by cooling the reaction mixture, and the rate of addition of the acyl chloride. For example, in the synthesis of benzyl (B1604629) 2-chloropropanoate, 2-chloropropanoyl chloride was added dropwise while maintaining the temperature between 0°C and 5°C. The choice of solvent can also play a role; inert solvents like dichloromethane (B109758) are commonly used.

Table of Reaction Parameters:

| Acyl Chloride | Alcohol | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Chloropropanoyl chloride | Benzyl alcohol | Pyridine | Dichloromethane | 0-5 | 90 | |

| 2-Chloropropionyl chloride | Ethanol | None specified | Anhydrous | 10-20 | Not specified | patsnap.com |

| Thionyl chloride (to form acyl chloride in situ) | L-lactic acid | Pyridine | None specified | 0 | 85.6 | google.com |

Molar Ratio Effects on Yield and Selectivity

In the synthesis of 2-alkyl 2-chloropropanoates, the molar ratio of the reactants—typically an alcohol and a chlorinating agent or acyl chloride—is a critical parameter that significantly influences both the reaction yield and the purity of the final product. While specific studies on this compound are not widely published, extensive research on analogous compounds, such as Ethyl 2-chloropropionate, provides a clear model for the effects of stoichiometry.

The direct esterification is commonly performed via the alcoholysis of 2-chloropropionyl chloride with the corresponding alcohol. For the synthesis of Ethyl 2-chloropropionate from 2-chloropropionyl chloride and ethanol, a molar ratio ranging from 1:1 to 1:3 is generally employed. patsnap.comevitachem.comguidechem.com Using an excess of the alcohol can help drive the reaction to completion, maximizing the conversion of the more expensive acyl chloride. However, an overly large excess can complicate the purification process, requiring significant effort to remove the unreacted alcohol post-reaction.

Table 1: Molar Ratios in the Synthesis of Ethyl 2-chloropropionate A model for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) | Temperature | Reaction Time | Notes | Source(s) |

| 2-chloropropionyl chloride | Ethanol | 1:1 | 10°C | 50-60 min | Anhydrous conditions are crucial. | patsnap.com |

| 2-chloropropionyl chloride | Ethanol | 1:2 | 15°C | 35-50 min | An excess of alcohol can improve conversion. | patsnap.com |

| 2-chloropropionyl chloride | Ethanol | 1:1 to 1:3 | 10-20°C | 20-60 min | General range for optimizing yield and purity. | evitachem.comguidechem.com |

Chiral Synthesis and Stereoselective Production

The stereochemistry of this compound is of significant interest, particularly in applications where biological activity is dependent on a specific enantiomer. This has driven the development of methods for its chiral synthesis and stereoselective production.

A primary route to producing enantiomerically pure 2-alkyl 2-chloropropionates is through the chemical modification of optically active alkyl lactates. This strategy leverages the readily available chiral pool of lactic acid esters, such as 2-Ethylhexyl L-lactate or 2-Ethylhexyl D-lactate. The process is valued for its ability to generate the target chloropropionate with high optical purity. google.com

A key feature of the chlorination of alkyl lactates is the inversion of stereochemical configuration at the chiral center, a phenomenon known as a Walden inversion. This allows for the predictable synthesis of a desired enantiomer from its opposite lactate (B86563) precursor. For instance, the synthesis of an alkyl L-2-chloropropionate proceeds from the corresponding alkyl D-lactate, and conversely, an alkyl D-2-chloropropionate is synthesized from an alkyl L-lactate. google.com

The mechanism often involves the formation of an intermediate that is susceptible to a backside nucleophilic attack by a chloride ion. When using reagents like triphosgene (B27547) and pyridine, the alcohol is first converted to a chloroformate. Pyridine then acts as a nucleophilic promoter, forming a pyridinium (B92312) carbamate (B1207046) intermediate. This intermediate is then attacked by a chloride ion, which displaces the activated group and results in a clean inversion of the stereocenter. nih.gov This controlled inversion is fundamental to achieving high stereoselectivity in the final product.

The choice of reagents is paramount for achieving effective stereochemical control. A well-established method involves reacting the optically active alkyl lactate with phosgene (B1210022) or its safer solid equivalent, triphosgene, to form a chloroformate intermediate. This intermediate is subsequently decomposed in the presence of a tertiary base, with pyridine being a preferred choice. nih.gov The combination of triphosgene and pyridine is effective for the chlorination of secondary alcohols with a clear inversion of stereochemistry. nih.gov

Another common reagent used for this transformation is thionyl chloride, often in the presence of a catalyst like pyridine. google.com The lactate ester is reacted with thionyl chloride to form an intermediate chlorosulfite ester. The subsequent decomposition of this intermediate, facilitated by the chloride ion (from thionyl chloride) or the pyridine catalyst, proceeds via an SN2-like mechanism, leading to the desired alkyl 2-chloropropionate with inverted configuration. Careful control of the reaction temperature during the decomposition step is crucial to prevent racemization and ensure high optical purity.

Beyond derivatization from the chiral pool, asymmetric synthesis provides a powerful alternative for creating specific enantiomers of this compound. These methods involve using a chiral auxiliary—a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com

One potential strategy involves acylating a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, with 2-chloropropionic acid. researchgate.net The resulting chiral adduct can then undergo reactions, for example, with a 2-ethylhexyl-containing nucleophile. The steric environment created by the auxiliary would direct the attack to one face of the molecule, establishing the desired stereocenter. Following the reaction, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgresearchgate.net

Another approach focuses on the alcohol moiety. Racemic 2-ethyl-1-hexanol could be resolved into its (R) and (S) enantiomers through enzymatic resolution. The separated, enantiomerically pure alcohol could then be esterified with 2-chloropropionyl chloride to yield the desired chiral ester. Alternatively, a chiral auxiliary could be attached to a precursor of the propionate (B1217596) group to control the introduction of the chlorine atom in a stereoselective manner. scielo.org.mx These methods, while not specifically documented for this compound, represent standard and robust strategies in modern asymmetric synthesis that are applicable to its production. researchgate.net

Derivatization from Optically Active Lactates

Novel Synthetic Strategies and Reagent Development

Research into the synthesis of esters is continuously evolving, with a strong emphasis on developing more efficient, safer, and environmentally benign processes, often termed "Green Chemistry."

One significant development is the use of safer reagents. For reactions involving the formation of a chloroformate intermediate, the highly toxic and difficult-to-handle phosgene gas can be replaced by its solid derivative, triphosgene. Triphosgene is easier to measure and handle and serves as a safer in-situ source of phosgene, reducing operational hazards. nih.gov

A major area of innovation is the application of biocatalysis. Enzymes, particularly lipases, are increasingly used for ester synthesis due to their high selectivity (chemo-, regio-, and enantioselectivity) and ability to function under mild reaction conditions. capes.gov.brnih.gov Lipase-catalyzed synthesis, for example using immobilized enzymes like Lipase B from Candida antarctica (often known as Novozym 435), can be performed in solvent-free systems. nih.gov This approach would involve the direct esterification of 2-chloropropionic acid with 2-ethylhexanol. The mild conditions minimize side reactions and degradation of products, while the absence of harsh solvents reduces environmental impact and simplifies product purification. nih.govnih.gov Such enzymatic routes represent a promising and sustainable alternative to traditional chemical methods for the production of this compound.

Utilization of Vilsmeier Reagents for Chlorination

The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent, is a versatile method in organic synthesis, utilized for formylation, cyclization, and nucleophilic displacement reactions. researchgate.net The Vilsmeier reagent itself is a halomethyleneiminium salt, typically formed by the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.netwikipedia.orgresearchgate.netorganic-chemistry.org This electrophilic species is effective in converting alcohols into the corresponding alkyl chlorides. scirp.org

In the context of synthesizing this compound, the proposed pathway involves the reaction of 2-Ethylhexyl lactate with a Vilsmeier reagent. The reagent activates the hydroxyl group on the lactate moiety, facilitating its substitution by a chloride ion.

While direct literature on the Vilsmeier chlorination of 2-Ethylhexyl lactate is scarce, analogous transformations of other alkyl lactates support the viability of this method. For instance, alkyl lactates can be converted to alkyl 2-chloropropionates by reacting them with phosgene in the presence of a tertiary base like pyridine. google.com Another established process involves the use of thionyl chloride and an organic base to achieve the chlorination of alkyl lactates, forming an intermediate chlorosulfinate that subsequently decomposes to the final product. google.com These related syntheses underscore the principle of activating the hydroxyl group for nucleophilic substitution by chloride.

The reaction using a Vilsmeier reagent would proceed as outlined in the table below.

Table 1: Proposed Synthesis via Vilsmeier Reagent To view the data, click on the table rows.

| Parameter | Description |

|---|---|

| Precursor | 2-Ethylhexyl lactate |

| The starting material containing the hydroxyl group to be replaced. | |

| Chlorinating System | Vilsmeier Reagent (e.g., DMF/POCl₃) |

| The active reagent responsible for the chlorination. Formed in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.netorganic-chemistry.org | |

| Product | This compound |

| The target molecule, formed by the nucleophilic substitution of the hydroxyl group with a chloride ion. | |

| General Conditions | Anhydrous conditions, typically in an inert organic solvent. |

| The reaction is sensitive to moisture. The temperature is controlled to manage reactivity and prevent side reactions, often starting at low temperatures (e.g., 0-5°C) and gradually warming. google.com |

Emerging Phosgene Alternatives in Chloroformate Synthesis (e.g., Solid Phosgene)

Phosgene gas is a highly toxic and hazardous chemical, which has driven significant research into safer, manageable alternatives. researchgate.netsigmaaldrich.com These substitutes are particularly important in the synthesis of chloroformates, which are key intermediates in the production of various chemicals. While the title compound is a chloropropanoate, this section addresses the synthesis of the related precursor, 2-Ethylhexyl chloroformate, using these modern reagents. The most common phosgene substitutes are the liquid diphosgene (trichloromethyl chloroformate) and the crystalline solid triphosgene (bis(trichloromethyl) carbonate). sigmaaldrich.comnih.govwikipedia.org

Triphosgene, often referred to as solid phosgene, is a stable, crystalline solid that offers significant advantages in handling, storage, and accurate dosing compared to gaseous phosgene. researchgate.netgoogle.com It is a versatile reagent that can facilitate a wide range of reactions, including the synthesis of chloroformates from alcohols in high yields. nih.govjustia.com

A specific method for synthesizing 2-Ethylhexyl chloroformate using solid phosgene has been detailed in patent literature. google.com The process involves reacting 2-ethylhexanol with solid phosgene in an organic solvent, mediated by a catalyst and a base. This approach is noted for its simple and mild reaction conditions, enhanced safety, and the high yield and purity of the resulting product, making it suitable for industrial-scale production. google.com

More recent innovations include the development of continuous flow reactors for the synthesis of chloroformates using triphosgene, which can shorten reaction times and allow for efficient scaling of production. google.com Another novel approach is the "photo on demand" synthesis, where phosgene is generated in situ from chloroform (B151607) and oxygen via photoirradiation, allowing for the safe synthesis of various chloroformates and carbonates. kobe-u.ac.jpkobe-u.ac.jp

Table 2: Synthesis of 2-Ethylhexyl Chloroformate via Solid Phosgene To view the data, click on the table rows.

| Parameter | Description |

|---|---|

| Primary Reactants | 2-Ethylhexanol, Solid Phosgene (Triphosgene) |

| 2-Ethylhexanol is the alcohol precursor. Solid phosgene acts as the safe and easy-to-handle source of the chloroformyl group (-COCl). google.com | |

| Auxiliary Reagents | Catalyst (e.g., Triethylamine), Base (e.g., Sodium Bicarbonate) |

| A catalyst is used to facilitate the reaction, and a base is added to neutralize the HCl byproduct generated during the reaction. google.com | |

| Solvent | Inert Organic Solvent (e.g., Methylene (B1212753) Chloride) |

| Provides a medium for the reaction while remaining unreactive. google.com | |

| Reaction Conditions | Temperature: -5 to 25°C; Time: 1 to 48 hours |

| The reaction is typically run at controlled, low to ambient temperatures to ensure selectivity and safety. google.com | |

| Process | Mixing, Reaction, Filtration, and Distillation |

| The solid reagents are mixed, followed by the addition of the alcohol. After the reaction period, the mixture is filtered, and the final product is purified by reduced pressure distillation. google.com | |

| Product | 2-Ethylhexyl chloroformate |

| The target chloroformate, which is an important intermediate for other chemical syntheses. google.comchemicalbook.com |

Chemical Reactivity and Mechanistic Studies of 2 Ethylhexyl 2 Chloropropanoate

Nucleophilic Substitution Reactions at the α-Chloro Center

The electron-withdrawing nature of the adjacent carbonyl group activates the α-chloro center in 2-Ethylhexyl 2-chloropropanoate, making it a prime site for nucleophilic substitution reactions. studymind.co.ukcognitoedu.orglibretexts.orgquora.comyoutube.com These reactions typically proceed via an S\textsubscript{N}2 mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. openstax.org

Alkylation: The α-carbon of this compound can be alkylated by reacting it with organometallic reagents or enolates. A common method involves the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to deprotonate the α-carbon, forming a carbanion that can then react with an alkyl halide. youtube.comyoutube.com This process, however, is more typical for esters with α-hydrogens. A more direct alkylation on the α-chloro position can be achieved through coupling reactions. For instance, organocuprates or other organometallic reagents can displace the chloride to form a new carbon-carbon bond.

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, provide effective pathways for the α-arylation of esters. nih.govnih.govorganic-chemistry.org In a typical Suzuki-Miyaura coupling, an arylboronic acid or its ester can be coupled with this compound in the presence of a palladium catalyst and a base to introduce an aryl group at the α-position. nih.gov The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity. organic-chemistry.orgresearchgate.net

Table 1: Representative Conditions for α-Arylation of α-Chloro Esters

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / P(t-Bu)₃ | LiNCy₂ | Toluene | 25 | 85-95 | organic-chemistry.org |

| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 80 | 70-90 | organic-chemistry.org |

| CuI / N-methylglycine | Cs₂CO₃ | DMSO | 60 | 75-85 | researchgate.net |

This table presents typical conditions for α-arylation of α-chloro esters, which are analogous to the expected reactions of this compound.

The electrophilic α-carbon of this compound is a target for various nitrogen and sulfur nucleophiles, leading to the formation of a diverse range of derivatives. cognitoedu.org

Nitrogen-Containing Derivatives: Primary and secondary amines can react with this compound to form α-amino esters. wizeprep.comlibretexts.orglibretexts.orgyoutube.com The reaction proceeds via a nucleophilic substitution where the nitrogen atom of the amine attacks the α-carbon, displacing the chloride. cognitoedu.org These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride formed during the reaction. The resulting α-amino esters are valuable building blocks in organic synthesis.

Sulfur-Containing Derivatives: Thiols and their corresponding thiolates are potent nucleophiles that can readily react with this compound to yield α-thioether esters. libretexts.orglibretexts.orgyoutube.comyoutube.com The high nucleophilicity of sulfur makes these reactions efficient. libretexts.org The resulting sulfur-containing compounds can be further modified, for example, by oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone, expanding the range of accessible derivatives. libretexts.org

Hydrolysis and Transesterification Mechanisms

The ester functionality of this compound can undergo hydrolysis and transesterification reactions, which can be catalyzed by acids, bases, or enzymes.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, this compound can be hydrolyzed to 2-chloropropanoic acid and 2-ethylhexanol. chemguide.co.ukscribd.com The reaction is typically reversible and follows an A\textsubscript{AC}2 mechanism, where the carbonyl oxygen is first protonated, activating the carbonyl carbon towards nucleophilic attack by water. slideshare.net The kinetics of this reaction are generally first-order with respect to both the ester and the acid catalyst. youtube.com

Base-Catalyzed Hydrolysis (Saponification): Alkaline hydrolysis of this compound is an irreversible process that yields the salt of 2-chloropropanoic acid and 2-ethylhexanol. chemguide.co.uk This reaction follows a B\textsubscript{AC}2 mechanism, involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. slideshare.netnih.gov The rate of this reaction is typically first-order in both the ester and the hydroxide ion. nih.gov

Enzymes, particularly esterases and lipases, are highly efficient and selective catalysts for the hydrolysis of esters. nih.govchemrxiv.org These biocatalysts can be used for the kinetic resolution of racemic α-chloro esters, including what would be expected for this compound. researchgate.netmanchester.ac.uknih.gov

Lipases, such as those from Candida rugosa or Burkholderia sp., can selectively hydrolyze one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. researchgate.netnih.gov This enzymatic approach provides access to enantiomerically enriched α-chloro acids and esters, which are valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals. The enantioselectivity and reaction rate of enzymatic hydrolysis can be influenced by factors such as the choice of enzyme, solvent, and temperature. nih.govchemrxiv.org

Table 2: Lipases Used in the Kinetic Resolution of α-Halo Esters

| Enzyme | Substrate Type | Selectivity | Reference |

| Candida rugosa lipase (B570770) | 2-chloro-3,3,3-trifluoropropanoic acid esters | (S)-selective | researchgate.net |

| Pseudomonas fluorescens esterase | 2-chloro-3,3,3-trifluoropropanoic acid esters | (S)-selective | researchgate.net |

| Aspergillus niger lipase | 2-phenoxypropanoic acids | High enantioselectivity | nih.gov |

| Lipoprotein lipase from Burkholderia sp. | α-Sulfinyl esters | High enantiomeric ratios | nih.gov |

This table shows examples of lipases and esterases that have been successfully used for the kinetic resolution of various α-halo esters, suggesting their potential applicability to this compound.

Role as a Polymerization Initiator

The α-chloro group in this compound makes it a potential initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). wikipedia.orgitu.edu.trcmu.edu ATRP is a powerful method for synthesizing well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. researchgate.net

In an ATRP process, a transition metal complex, typically a copper(I) species complexed with a ligand, reversibly activates the C-Cl bond of the initiator. wikipedia.orgyoutube.com This generates a radical that can initiate the polymerization of vinyl monomers. The reversible nature of the activation/deactivation process maintains a low concentration of active radicals, minimizing termination reactions and allowing for controlled polymer growth. cmu.edu The 2-ethylhexyl group from the initiator would be incorporated at one end of the resulting polymer chain. While specific studies using this compound as an ATRP initiator are not widely reported, its structure is analogous to many common ATRP initiators. ugent.be

Atom Transfer Radical Polymerization (ATRP) Initiation Mechanisms

This compound functions as an initiator in Atom Transfer Radical Polymerization (ATRP), a type of reversible-deactivation radical polymerization (RDRP). masterorganicchemistry.com The initiation process is central to establishing controlled polymerization, and it relies on the reversible transfer of a halogen atom (in this case, chlorine) from the initiator to a transition metal catalyst. masterorganicchemistry.com

The general mechanism for ATRP initiation involves the reaction of an alkyl halide (R-X), such as this compound, with a transition metal complex in a lower oxidation state (e.g., Cu(I)Br/L, where L is a ligand). masterorganicchemistry.comyoutube.com This interaction leads to a one-electron transfer, generating a radical (R•) and oxidizing the metal complex (e.g., to X-Cu(II)Br/L). masterorganicchemistry.comyoutube.com This process is illustrated in the following scheme:

ATRP Initiation and Equilibrium

Scheme adapted from general ATRP mechanisms. masterorganicchemistry.comyoutube.com

Initiators bearing a chlorine atom, like this compound, are generally considered less active than their bromine-containing analogues (e.g., ethyl 2-bromopropionate). masterorganicchemistry.com This lower reactivity can be strategically exploited in initiator design to achieve specific polymerization outcomes. masterorganicchemistry.com

Single Electron Transfer–Living Radical Polymerization (SET-LRP) Applications

This compound is a suitable initiator for Single Electron Transfer–Living Radical Polymerization (SET-LRP), another powerful RDRP technique. The mechanism of SET-LRP is distinct from conventional ATRP and relies on the use of a Cu(0) mediator, often in the form of copper wire, powder, or turnings, in combination with a ligand in a polar solvent. libretexts.org

In SET-LRP, the initiator's C-Cl bond is activated by the Cu(0) surface, generating a radical and a Cu(I)X species. The polymerization is predominantly mediated through an outer-sphere electron transfer from the Cu(0) to the alkyl halide. libretexts.org Studies on analogous initiators, such as methyl 2-chloropropionate (MCP), have demonstrated effective SET-LRP of various monomers. libretexts.org For instance, the Cu(0) wire-catalyzed SET-LRP of N-(2-hydroxypropyl)methacrylamide (HPMA) initiated with MCP in water exhibited linear kinetics up to high conversion. libretexts.org

The choice of solvent is particularly critical in SET-LRP. Semifluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to be excellent solvents for this process. TFE facilitates the efficient disproportionation of Cu(I)Br to generate the "nascent" Cu(0) and Cu(II)Br2 required for the polymerization cycle. Research has demonstrated the successful SET-LRP of a wide array of both hydrophobic and hydrophilic acrylates in TFE using bromo-initiators, achieving near-perfect chain-end functionality. Similarly, SET-LRP of 2-hydroxyethyl acrylate (B77674) (HEA) has been successfully performed in various protic and dipolar aprotic solvents, including methanol (B129727) and DMSO, using a tertiary alkyl halide initiator. These findings suggest that this compound can be effectively applied in SET-LRP systems to polymerize a range of monomers by carefully selecting the solvent and ligand to ensure proper mediation.

Controlled Radical Polymerization Initiator Design

The reactivity of the initiator is a key parameter in the design of controlled radical polymerization systems. This compound, being an alkyl chloropropionate, is considered a lower-activity ATRP initiator compared to its bromopropionate counterparts. masterorganicchemistry.com This difference in reactivity can be harnessed to tailor polymer characteristics, specifically the molecular weight distribution, or dispersity (Đ).

A novel strategy for controlling polymer dispersity involves the simple batch mixing of two ATRP initiators with different reactivities. masterorganicchemistry.com By combining a high-reactivity initiator (e.g., ethyl 2-bromopropionate, EBP) with a lower-activity one (e.g., ethyl 2-chloropropionate, ECP), it is possible to tune the dispersity over a wide range while maintaining a monomodal molecular weight distribution. masterorganicchemistry.com In such a system, the more active EBP initiates polymerization rapidly, while the less active ECP initiates more slowly, leading to a continuous initiation process that broadens the molecular weight distribution in a controlled manner. masterorganicchemistry.com

The data below, adapted from studies on EBP and ECP, illustrates how altering the initiator ratio directly impacts the final polymer dispersity.

Table 1: Effect of Initiator Ratio on Polymer Dispersity (Đ) Data adapted from experiments with ethyl 2-bromopropionate (EBP) and ethyl 2-chloropropionate (ECP). masterorganicchemistry.com

| EBP:ECP Ratio (mol %) | Resulting Dispersity (Đ) |

|---|---|

| 5:95 | 1.51 |

| 20:80 | 1.35 |

This approach demonstrates that this compound can serve as a valuable component in initiator systems designed to produce polymers with tailored dispersity for specific material applications.

Other Significant Chemical Transformations

Conversion to Peroxydicarbonates and Related Peroxides

While direct conversion pathways for this compound are not extensively detailed, a closely related transformation involves the synthesis of di(2-ethylhexyl) peroxydicarbonate (EHP) from a similar chloro-ester, 2-ethylhexyl chloroformate. EHP is a widely used initiator for free-radical polymerization, particularly for vinyl chloride.

The synthesis involves the reaction of the chloro-ester with hydrogen peroxide in the presence of an alkaline solution, such as sodium hydroxide. The process is typically carried out by adding the chloro-ester to the hydrogen peroxide-alkali mixture under controlled temperature conditions. After the reaction, the organic phase containing the crude di(2-ethylhexyl) peroxydicarbonate is separated from the aqueous phase, washed, and processed to yield the final product.

The table below summarizes typical reactant quantities used in the synthesis of di(2-ethylhexyl) peroxydicarbonate as described in patent literature.

Table 2: Example Reactant Quantities for Di(2-ethylhexyl) peroxydicarbonate Synthesis Data from patent examples for the synthesis of EHP from a chloro-ester.

| Example | Hydrogen Peroxide (27% w/w) | Ionic Membrane Caustic Soda (32% w/w) | Chloro-ester |

|---|---|---|---|

| 1 | 10g | 20g | 12.5g |

| 2 | 10g | 30g | 20.2g |

| 3 | 10g | 40g | 23.1g |

This transformation highlights a significant industrial application for related 2-ethylhexyl-based chloro-esters in the production of peroxide initiators.

Cyclization and Rearrangement Pathways

Specific cyclization and rearrangement pathways for this compound are not well-documented in the surveyed scientific literature. However, the general principles of organic chemistry indicate that alkyl halides can undergo rearrangement reactions under conditions that favor the formation of a carbocation intermediate. Such rearrangements are common in reactions like SN1 substitutions or E1 eliminations, though these are distinct from the radical pathways typical for this compound's use as a polymerization initiator.

Carbocation rearrangements occur when a carbocation can achieve a more stable state by shifting an adjacent group—either a hydrogen atom (a hydride shift) or an alkyl group (an alkyl shift)—to the positively charged carbon. This structural reorganization results in a new, more stable carbocation that then reacts to form the final product. For example, a less stable secondary carbocation might rearrange to a more stable tertiary carbocation if a suitable hydride or alkyl group is available on an adjacent carbon. masterorganicchemistry.com While theoretically possible, these specific ionic rearrangement pathways are not a primary feature of the radical-based chemistry where this compound is most commonly employed.

Analytical Methodologies for 2 Ethylhexyl 2 Chloropropanoate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying 2-Ethylhexyl 2-chloropropanoate, particularly from intricate environmental and biological matrices. The choice of chromatographic method and detector is paramount for achieving the required sensitivity and selectivity.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is carried out in a capillary column, and for detection, several selective detectors can be employed to enhance sensitivity and reduce matrix interference.

A Flame Ionization Detector (FID) is a common detector in GC that offers high sensitivity for organic compounds. chemicalbook.com While it is a universal detector for hydrocarbons, its selectivity for chlorinated compounds is limited. For more specific detection, an Electron Capture Detector (ECD) is highly effective. The ECD is particularly sensitive to halogenated compounds, making it an ideal choice for detecting trace levels of this compound in environmental samples. docbrown.infonih.govdocbrown.info The high sensitivity of the ECD allows for the detection of chlorinated hydrocarbons at parts-per-billion (ppb) concentrations. docbrown.infochemicalbook.com Another highly selective option is the halogen-specific detector (XSD), which exhibits high selectivity for halogenated compounds and provides very clean chromatograms with a stable baseline, allowing for the detection of low concentrations. organicchemistrydata.org

The quantitative analysis of this compound using GC-FID or GC-ECD typically involves the creation of a calibration curve with standards of known concentrations to ensure accuracy. nih.govchemicalbook.com

Table 1: Comparison of Selective GC Detectors for Chlorinated Compound Analysis

| Detector | Principle of Operation | Selectivity | Sensitivity | Applications |

| Flame Ionization Detector (FID) | Measures the increase in ions produced when the sample is burned in a hydrogen-air flame. chemicalbook.com | Low for halogenated compounds. Responds to most organic compounds. | High (nanogram level) | General organic compound analysis. |

| Electron Capture Detector (ECD) | Measures the decrease in detector current caused by the capture of electrons by electronegative compounds (e.g., halogens). docbrown.info | High for halogenated compounds. nih.gov | Very High (picogram to femtogram level) nih.gov | Trace analysis of pesticides, PCBs, and other chlorinated compounds. docbrown.info |

| Halogen-Specific Detector (XSD) | Measures the electrical conductivity changes resulting from the reaction of halogenated compounds in a high-temperature reactor. organicchemistrydata.org | Very High for halogenated compounds. | High | Analysis of chlorinated fatty acids and disinfection by-products. organicchemistrydata.org |

| Mass Spectrometer (MS) | Separates ions based on their mass-to-charge ratio, providing structural information and selective detection. chemicalbook.com | High (can be tuned to specific ions) | High to Very High | Identification and quantification of a wide range of compounds, including unknown and degradation products. chemicalbook.comyoutube.com |

This table is generated based on information from multiple sources. chemicalbook.comdocbrown.infonih.govdocbrown.infochemicalbook.comorganicchemistrydata.orgchemicalbook.comyoutube.com

This compound possesses a chiral center at the second carbon of the propanoate group, meaning it can exist as two non-superimposable mirror images, or enantiomers. These enantiomers may exhibit different biological activities. Chiral gas chromatography is the premier technique for separating and quantifying these enantiomers to assess the enantiomeric purity of a sample.

CGC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. Cyclodextrin-based CSPs are widely used for the enantioselective separation of various classes of compounds, including esters. For the separation of chiral compounds similar to this compound, such as fenoxaprop-ethyl (B166152) and other chiral herbicides, high-performance liquid chromatography (HPLC) with a chiral column has also been successfully employed. The separation of methyl (S)-2-chloropropionate enantiomers has been demonstrated using a chiral stationary phase based on heptakis(3-O-acetyl-2,6-di-O-pentyl)-β-CD, illustrating the principle of host-guest interactions for chiral recognition.

The assessment of enantiomeric purity is critical in fields such as agrochemistry, where the biological activity of a pesticide can be enantiomer-specific.

Table 2: Common Chiral Stationary Phases (CSPs) for Gas Chromatography

| CSP Type | Chiral Selector | Interaction Mechanism | Typical Applications |

| Cyclodextrin Derivatives | Modified α-, β-, or γ-cyclodextrins (e.g., permethylated, acetylated) | Inclusion complexation, hydrogen bonding, dipole-dipole interactions. | Enantioseparation of a wide range of compounds including esters, alcohols, ketones, and halogenated hydrocarbons. |

| Amino Acid Derivatives | Chiral amino acids or peptides bonded to a polysiloxane backbone | Hydrogen bonding, dipole-dipole interactions. | Separation of chiral amino acids, amines, and other polar compounds. |

| Metal Complexes | Chiral ligands coordinated to a metal center | Ligand exchange | Separation of chiral compounds that can act as ligands, such as amino acids and hydroxy acids. |

This table is generated based on information from multiple sources.

For the analysis of this compound in complex matrices, particularly those containing non-volatile or thermally labile compounds, liquid chromatography (LC) offers a powerful alternative to GC. High-performance liquid chromatography (HPLC) coupled with various detectors is a versatile tool for such applications.

In the context of analyzing 2-ethylhexyl esters of phenoxy acids in soil, an LC method coupled with tandem mass spectrometry (LC-MS/MS) has been established. nih.gov This approach involves extraction of the analytes from the soil, a clean-up step to remove interferences, and subsequent analysis by LC-MS/MS. This technique provides high selectivity and sensitivity, allowing for the detection of low concentrations of the target compounds in a complex matrix. nih.gov

For the determination of trace organic contaminants in environmental samples, LC-MS is a method of choice. The separation is typically performed on a reverse-phase column, such as a C18 column, and the detection by MS allows for both quantification and confirmation of the analyte's identity. The use of advanced LC techniques, such as ultra-high-performance liquid chromatography (UHPLC), can further enhance separation efficiency and reduce analysis time.

Spectroscopic Characterization in Mechanistic Investigations

Spectroscopic techniques are indispensable for the structural elucidation of this compound and the identification of its degradation products, providing crucial insights into reaction mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹³C NMR spectrum of 2-chloropropane, the carbon atom bonded to the chlorine atom resonates at a downfield chemical shift (around 55 ppm), while the methyl carbons are found further upfield. Similarly, for this compound, the carbon atom attached to the chlorine would be significantly deshielded. The carbonyl carbon of the ester group would appear at a much lower field, typically in the range of 170-175 ppm. The carbons of the 2-ethylhexyl chain would have characteristic shifts depending on their position relative to the oxygen atom and the branching point.

Mass spectrometry (MS), often coupled with a chromatographic separation technique like GC or LC, is a vital tool for identifying the degradation products of this compound. This is essential for understanding its environmental fate and the mechanisms of its breakdown.

In degradation studies of related compounds, such as other herbicidal esters, GC-MS is commonly used to separate and identify the degradation products. chemicalbook.comyoutube.com The mass spectrometer fragments the parent molecule and its degradation products in a characteristic manner, and the resulting mass spectrum serves as a "fingerprint" for identification. Common degradation pathways for esters include hydrolysis of the ester bond, leading to the formation of the corresponding alcohol (2-ethylhexanol) and carboxylic acid (2-chloropropionic acid). Further degradation of these products can also be monitored. For example, studies on the degradation of 3-chloropropane-1,2-diol (3-MCPD) esters have shown that the decomposition rate is highly dependent on temperature and pH.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic methods are indispensable for the preliminary identification of this compound by confirming the presence of its key functional groups.

Infrared (IR) Spectroscopy: This technique is fundamental for identifying the covalent bonds within the molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to show several characteristic absorption bands that correspond to its distinct structural features. The most prominent of these is the strong absorption from the carbonyl (C=O) group of the ester, which typically appears in the range of 1735-1750 cm⁻¹. Other significant absorptions would include the C-O stretching vibrations of the ester group, generally found between 1100 and 1300 cm⁻¹.

The 2-ethylhexyl group would be evidenced by C-H stretching vibrations from its alkane structure, appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), along with C-H bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹. The presence of the chlorine atom attached to the propanoate moiety (the C-Cl bond) would likely produce a stretching absorption in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. While IR spectroscopy is excellent for functional group identification, it is not typically used for quantification without careful calibration.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For a saturated ester like this compound, which lacks extensive conjugation or chromophores that absorb strongly in the UV-Vis range, its application is more limited. The primary electronic transition expected would be the n → π* transition of the carbonyl group. This is a weak absorption and typically occurs at a short wavelength, around 200-215 nm. Due to this, UV-Vis spectroscopy is not a primary tool for the detailed structural analysis of this specific compound but can be used to confirm the absence of significant chromophoric impurities.

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Vibrational Mode |

| Carbonyl (Ester) | 1735 - 1750 | C=O Stretch |

| Alkyl C-H | 2850 - 2960 | C-H Stretch |

| Alkyl C-H | 1380 & 1465 | C-H Bend |

| Ester C-O | 1100 - 1300 | C-O Stretch |

| C-Cl | 600 - 800 | C-Cl Stretch |

| Functional Group | Expected UV-Vis Absorption (λmax) | Electronic Transition |

| Carbonyl (Ester) | ~200 - 215 nm | n → π* |

Advanced Hyphenated Techniques in Analysis

For the definitive identification and quantification of this compound, especially in complex mixtures, advanced hyphenated techniques are the methods of choice. These techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interactions with a stationary phase in a gas chromatograph. Following separation, the molecule enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint. For this compound, key fragments would be expected from the cleavage of the ester bond and fragmentation of the 2-ethylhexyl chain. The mass spectrum of the related compound, ethyl 2-chloropropionate, shows characteristic peaks that can be extrapolated. nih.gov For instance, loss of the ethoxy group is a common fragmentation pathway. In the case of this compound, the fragmentation of the 2-ethylhexyl group (C₈H₁₇, mass 113) and the formation of characteristic alkyl fragments would be anticipated. The molecular ion peak (the peak corresponding to the intact molecule's mass) may also be observed. Research on other 2-ethylhexyl esters, such as 2,4-D 2-ethylhexyl ester, demonstrates the utility of GC-MS in their analysis, outlining specific column types (e.g., HP-5MS) and temperature programs that would be applicable for separating this compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or as an alternative to GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer. LC-MS is particularly useful for analyzing transformation products or for matrices where direct injection into a hot GC inlet is not desirable. Studies on related compounds, such as the metabolites of di(2-ethylhexyl)phthalate (DEHP), have demonstrated the successful use of LC-MS/MS (tandem mass spectrometry) for their sensitive and selective determination. nih.gov These established methods, often utilizing reverse-phase columns and electrospray ionization (ESI), could be readily adapted for the analysis of this compound. The selection of specific ion transitions in MS/MS mode would allow for highly selective and quantitative analysis, even in complex sample matrices. bldpharm.com

| Technique | Principle | Application to this compound | Typical Findings |

| GC-MS | Separation by volatility, followed by mass-based detection. | Identification and quantification in volatile samples. | Retention time, molecular ion peak, and characteristic fragmentation pattern of the ester and alkyl chain. |

| LC-MS/MS | Separation by liquid chromatography, followed by tandem mass spectrometry. | High-sensitivity quantification in complex matrices. | Retention time and specific precursor-to-product ion transitions for unambiguous identification. |

Environmental Behavior and Biotransformation of 2 Ethylhexyl 2 Chloropropanoate

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the breakdown of a chemical compound through non-biological processes. For 2-Ethylhexyl 2-chloropropanoate, the primary abiotic pathways are hydrolysis in aquatic systems and photolytic degradation upon exposure to sunlight.

As an ester, this compound is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves the ester bond. This process results in the formation of an alcohol and a carboxylic acid. In this case, the products are 2-ethylhexanol and 2-chloropropanoic acid.

The rate of ester hydrolysis is significantly influenced by pH. The reaction can be catalyzed by both acids and bases. Alkaline-mediated hydrolysis is known to follow second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion (OH-) concentration chemrxiv.org. In environments with a large excess of water and constant pH, the reaction can be modeled as a pseudo-first-order process chemrxiv.org. The rate of hydrolysis is generally faster under alkaline conditions compared to neutral or acidic conditions due to the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester group chemrxiv.org.

The structure of the ester itself also plays a role. The chemical environment around the ester linkage can create steric hindrance, potentially slowing the reaction rate. For this compound, the bulky 2-ethylhexyl group could influence the kinetics of this degradation pathway.

Table 1: Predicted Hydrolysis Products of this compound

| Reactant | Predicted Products |

|---|---|

| This compound | 2-Ethylhexanol |

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. This process can occur through two main pathways:

Direct Photolysis: The direct absorption of photons by the chemical molecule, leading to its excitation and subsequent decomposition.

Indirect Photolysis: The degradation of the chemical is facilitated by other light-absorbing substances present in the environment, such as dissolved organic matter (DOM). When DOM absorbs sunlight, it can generate highly reactive transient species, including hydroxyl radicals (•OH) and hydrated electrons (eaq-).

Chlorinated organic compounds are known to be susceptible to photodegradation. Research has shown that hydrated electrons, in particular, play a significant role in the degradation of highly chlorinated compounds by abstracting chlorine atoms humboldt.edu. The presence of DOM in natural waters can, therefore, accelerate the photolytic degradation of chlorinated esters humboldt.edu. Furthermore, in water treatment scenarios, the combination of UV irradiation with disinfectants like chlorine can significantly enhance the degradation of organic micropollutants compared to either treatment alone nih.govmdpi.com. This advanced oxidation process generates reactive radicals that effectively break down complex organic molecules mdpi.com.

Biotic Transformation Mechanisms

Biotic transformation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a critical pathway for the environmental degradation of many synthetic chemicals.

The primary step in the biodegradation of this compound is expected to be the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by esterase enzymes, which are widely produced by various soil and aquatic microorganisms.

Extensive research on the biodegradation of other structurally related 2-ethylhexyl esters, such as di(2-ethylhexyl) phthalate (DEHP), demonstrates the central role of these enzymes. Numerous bacterial genera, including Rhodococcus, Gordonia, Mycobacterium, and Enterobacter, have been identified as capable of degrading DEHP by first hydrolyzing it to mono(2-ethylhexyl) phthalate and 2-ethylhexanol nih.gov. It is highly probable that a similar mechanism applies to this compound, where esterase-producing microorganisms cleave the molecule into its constituent alcohol and acid.

Following the initial enzymatic hydrolysis, the resulting primary metabolites, 2-ethylhexanol and 2-chloropropanoic acid, can be further degraded by microbial communities.

2-Ethylhexanol: This alcohol can be utilized by various microorganisms as a carbon and energy source. The typical metabolic pathway involves the oxidation of the alcohol to its corresponding aldehyde, followed by further oxidation to 2-ethylhexanoic acid nih.gov. This acid can then enter central metabolic pathways, such as the beta-oxidation pathway, leading to its complete mineralization.

2-Chloropropanoic Acid: The biodegradation of this chlorinated acid involves a critical dehalogenation step. Specialized enzymes called dehalogenases, produced by bacteria such as Pseudomonas sp., catalyze the removal of the chlorine atom, converting 2-chloropropanoic acid into lactic acid scialert.net. Lactic acid is a common metabolite that is easily integrated into central metabolism. The degradation of other chlorinated aromatic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), also proceeds through enzymatic dehalogenation and ring cleavage steps, eventually funneling the products into the tricarboxylic acid (TCA) cycle nih.gov.

In addition to these primary pathways, further oxidation of the 2-ethylhexyl chain can occur, as seen in the metabolism of other 2-ethylhexyl-containing compounds. This can lead to a variety of oxidized metabolites researchgate.netacs.org.

Table 2: Potential Biotransformation Products and Metabolites

| Initial Compound | Primary Metabolites | Secondary Metabolites |

|---|---|---|

| This compound | 2-Ethylhexanol | 2-Ethylhexanoic acid |

The 2-chloropropanoate portion of the molecule contains a chiral center, meaning it can exist in two non-superimposable mirror-image forms, or enantiomers: (R)-2-chloropropanoate and (S)-2-chloropropanoate. Biological systems, particularly enzymes, are often stereospecific and may interact differently with each enantiomer. Consequently, the biodegradation of this compound is expected to be enantioselective.

Studies on the biodegradation of the chiral herbicide mecoprop, which also contains a chlorinated propionic acid moiety, have clearly demonstrated enantioselectivity.

The bacterium Sphingomonas herbicidovorans can degrade both enantiomers of mecoprop, but it degrades the (S)-enantiomer much more rapidly than the (R)-enantiomer nih.govresearchgate.net.

A microbial consortium containing Alcaligenes denitrificans was found to exclusively degrade the (R)-(+)-isomer of mecoprop, leaving the (S)-(-)-enantiomer untouched researchgate.net.

Similarly, the degradation of racemic D,L-2-chloropropionic acid by Pseudomonas sp. strain S3 involves two distinct, stereospecific dehalogenase enzymes: one that acts on the L-isomer and another that acts on the D-isomer scialert.net.

This enzymatic specificity means that during the biodegradation of racemic this compound in the environment, one enantiomer may be degraded faster than the other. This can lead to an enrichment of the more persistent enantiomer, a phenomenon known as enantiomeric fractionation. The specific enantiomer that is preferentially degraded depends on the specific microbial populations and the enzymes they produce nih.gov.

Table 3: Examples of Enantioselective Degradation in Structurally Related Compounds

| Compound | Microorganism/System | Finding |

|---|---|---|

| Mecoprop | Sphingomonas herbicidovorans | Degrades both enantiomers, but the (S)-form is degraded much faster than the (R)-form. nih.gov |

| Mecoprop | Microbial Consortium (Alcaligenes denitrificans, etc.) | Exclusively degrades the (R)-(+)-isomer. researchgate.net |

| D,L-2-chloropropionic acid | Pseudomonas sp. strain S3 | Produces two distinct enzymes, a L-specific dehalogenase and a D-specific dehalogenase. scialert.net |

Environmental Persistence and Mobility Modeling of this compound

The environmental behavior of the industrial chemical this compound is not extensively documented in experimental literature. Consequently, its persistence and mobility in the environment are largely understood through predictive modeling and by examining the known properties of its structural analogs. Quantitative Structure-Activity Relationship (QSAR) models and tools such as the Estimation Programs Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency, are instrumental in estimating the environmental fate of chemicals when empirical data is scarce.

The persistence of this compound is influenced by its susceptibility to various degradation processes. The primary anticipated pathways of degradation are hydrolysis and biodegradation. The ester linkage in the molecule is a key site for chemical and biological activity.

Hydrolysis: The ester bond in this compound is expected to undergo hydrolysis, breaking the molecule into 2-ethylhexanol and 2-chloropropionic acid. The rate of this reaction is dependent on environmental conditions such as pH and temperature. While specific hydrolysis rate data for this compound are not available, ester hydrolysis is a well-understood chemical process.

Biodegradation: The ultimate biodegradability of this compound is predicted based on the known fate of its constituent parts. 2-Ethylhexanol is recognized as a readily biodegradable substance. arkema.comashland.com Microorganisms are capable of oxidizing it to 2-ethylhexanoic acid, which can be further metabolized. nih.govresearchgate.net Similarly, 2-chloropropionic acid is expected to biodegrade in both aerobic and anaerobic conditions. nih.gov Therefore, it is anticipated that this compound will undergo biodegradation in the environment.

The mobility of this compound in different environmental compartments—soil, water, and air—is governed by its physical and chemical properties, such as its octanol-water partition coefficient (Log Kow), water solubility, and vapor pressure. These parameters can be estimated using computational models.

Soil Mobility: The tendency of an organic chemical to move through soil is often predicted by its organic carbon-normalized sorption coefficient (Koc). A higher Log Kow value generally correlates with a higher Koc, indicating a greater tendency to adsorb to soil and organic matter and thus lower mobility. Given the presence of the 2-ethylhexyl group, the molecule is expected to have a moderate Log Kow, suggesting some degree of sorption to soil and sediment.

Distribution in the Environment: Based on its estimated properties, if released into the environment, this compound is expected to partition between water and soil compartments. Due to its anticipated moderate volatility, some presence in the atmosphere is possible, but it is not expected to be a primary fate.

The following tables present estimated physicochemical properties and environmental fate parameters for this compound, derived from predictive modeling principles and data from structurally similar compounds.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Comment |

|---|---|---|

| Molecular Weight | 222.72 g/mol | Calculated |

| Log Kow (Octanol-Water Partition Coefficient) | ~4.0 | Estimated based on structural fragments, indicating a potential for bioaccumulation. |

| Water Solubility | Low to moderate | Estimated based on Log Kow; likely in the range of mg/L. |

| Vapor Pressure | Low | Estimated; suggests limited volatility under standard conditions. |

Table 2: Estimated Environmental Fate Parameters for this compound

| Parameter | Estimated Outcome | Basis of Estimation |

|---|---|---|

| Persistence | ||

| Hydrolysis Half-Life | Days to weeks | Dependent on pH; ester hydrolysis is the primary abiotic degradation pathway. |

| Aerobic Biodegradation | Likely to biodegrade | Based on the ready biodegradability of its expected hydrolysis products, 2-ethylhexanol and 2-chloropropionic acid. arkema.comashland.comnih.gov |

| Mobility | ||

| Soil Adsorption Coefficient (Koc) | Moderate | Estimated from Log Kow; suggests some binding to soil organic matter. |

| Fugacity (Environmental Compartment Distribution) | Primarily partitions to soil and water | Based on estimated physicochemical properties. |

| Bioaccumulation |

Biotransformation:

The biotransformation of this compound is expected to proceed via the hydrolysis of the ester bond, yielding 2-ethylhexanol and 2-chloropropionic acid. dur.ac.ukchemicalbook.comresearchgate.nettandfonline.com Microbial enzymes, specifically esterases, are capable of catalyzing this reaction. dur.ac.uknih.gov Following initial hydrolysis, the two resulting compounds would likely undergo further degradation through separate pathways.

2-Ethylhexanol: This alcohol can be oxidized by microorganisms to 2-ethylhexanoic acid. nih.govresearchgate.net Further metabolism can lead to the breakdown of the carbon skeleton. The degradation of 2-ethylhexanol is a known microbial process. nih.govnih.gov

2-Chloropropionic Acid: This chlorinated carboxylic acid is known to be susceptible to microbial degradation. nih.gov Dehalogenation is a critical step in its breakdown, leading to the formation of non-chlorinated intermediates that can enter central metabolic pathways.

The complete biotransformation of this compound would ultimately lead to the formation of carbon dioxide, water, and chloride ions, representing mineralization.

Theoretical and Computational Investigations of 2 Ethylhexyl 2 Chloropropanoate

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms and the various shapes a molecule can adopt are fundamental to its reactivity and physical properties. For 2-Ethylhexyl 2-chloropropanoate, computational chemistry offers powerful tools to explore these characteristics.

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are essential for understanding the electronic structure of this compound, which in turn governs its reactivity. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the distribution of electrons within the molecule. researchgate.net These calculations can determine key electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and partial atomic charges. For instance, the electrophilicity and nucleophilicity of different parts of the molecule can be predicted, offering clues about how it will interact with other chemical species. nih.gov

Table 1: Calculated Electronic Properties of a Model Ester

| Property | Value | Method |

| Electronic Chemical Potential | -4.51 eV | wb97xd/6-311+G(d,p)(PCM) |

| Global Electrophilicity | 2.24 eV | wb97xd/6-311+G(d,p)(PCM) |

| Global Nucleophilicity | 0.39 eV | wb97xd/6-311+G(d,p)(PCM) |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods provide detailed electronic information, they are computationally expensive for large systems or long-timescale phenomena. Molecular Mechanics (MM) offers a more computationally efficient approach to study the conformational landscape of flexible molecules like this compound. By representing atoms as spheres and bonds as springs, MM force fields can be used to calculate the potential energy of different conformations and identify low-energy, stable structures.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often inaccessible through experimental means alone.

Transition State Characterization and Reaction Pathway Prediction

A key aspect of understanding a reaction mechanism is the characterization of its transition state(s) – the high-energy structures that exist fleetingly between reactants and products. Computational methods can be used to locate and characterize the geometry and energy of these transition states. researchgate.net For a reaction involving this compound, such as its synthesis via esterification or its participation in other chemical transformations, computational modeling can predict the most likely reaction pathways by comparing the activation energies of different potential routes. rsc.org This allows for a detailed understanding of the factors that control the reaction's speed and outcome.

Solvent Effects and Catalysis Modeling

The environment in which a reaction takes place, particularly the solvent, can have a profound impact on its mechanism and rate. osti.govfrontiersin.org Computational models can explicitly include solvent molecules or use implicit solvent models to simulate these effects. osti.gov For instance, the polarity of the solvent can influence the stability of charged intermediates or transition states, thereby altering the reaction pathway. frontiersin.org

Similarly, the role of catalysts can be investigated computationally. By modeling the interaction of this compound with a catalyst, it is possible to understand how the catalyst lowers the activation energy of a reaction. nih.gov This can involve the formation of catalyst-substrate complexes and the stabilization of transition states. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. For this compound, QSPR models could be developed to predict properties such as boiling point, density, viscosity, or reactivity based on calculated molecular descriptors. These descriptors can be derived from the molecular structure and include constitutional, topological, geometrical, and electronic parameters. While specific QSPR studies on this compound were not found in the provided search results, the principles of QSPR could be applied to this compound to estimate its properties and guide experimental work.

Prediction of Reactivity Descriptors

Quantum chemical calculations are instrumental in predicting the reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and provide a set of "reactivity descriptors." These descriptors offer insight into the kinetic and thermodynamic stability of the molecule and identify the most probable sites for electrophilic and nucleophilic attacks.

For a molecule such as this compound, methods like Density Functional Theory (DFT) are commonly employed to calculate these parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The gap between these two orbitals (ΔE) is a crucial indicator of the molecule's chemical stability.

From these orbital energies, several global reactivity descriptors can be derived. researchgate.net These quantum chemical properties can be calculated from the following equations:

Energy Gap (ΔE): ΔE = ELUMO - EHOMO

Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2

Chemical Potential (μ): μ = -χ = (EHOMO + ELUMO) / 2

Global Hardness (η): η = (ELUMO - EHOMO) / 2

Global Softness (S): S = 1 / (2η)

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron. researchgate.net Conversely, a small gap indicates a molecule that is more easily polarized and thus more reactive. Chemical hardness measures the resistance to a change in electron distribution, while softness is the inverse of hardness and indicates a higher propensity for chemical reactions. researchgate.net The chemical potential indicates the tendency of electrons to escape from the system. researchgate.net

Table 1: Hypothetical Reactivity Descriptors for this compound This table is for illustrative purposes to show the type of data generated from quantum chemical calculations, based on methodologies described in the literature.

| Descriptor | Symbol | Hypothetical Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -10.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 | Electron-accepting ability |

| Energy Gap | ΔE | 9.3 | Chemical stability and reactivity |

| Electronegativity | χ | 5.85 | Electron-attracting power |

| Chemical Potential | µ | -5.85 | Electron escaping tendency |

| Global Hardness | η | 4.65 | Resistance to charge transfer |

Modeling of Chromatographic Retention Properties

Predicting the retention time of a compound in a chromatographic system is highly valuable for method development and identification of unknown substances. nih.gov Quantitative Structure-Retention Relationship (QSRR) models are computational tools that build a mathematical correlation between a molecule's structure and its chromatographic retention. nih.gov

The fundamental principle of QSRR is to represent the molecular structure using a set of numerical values known as molecular descriptors. nih.gov These descriptors can encode various aspects of the molecule, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).

Physicochemical descriptors: Related to properties like hydrophobicity (logP), polarizability, and dipole moment. biorxiv.orgbiorxiv.org

Quantum-chemical descriptors: Derived from electronic structure calculations (e.g., HOMO/LUMO energies).

Once the descriptors are calculated for a set of compounds with known retention times, a statistical method—such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest—is used to create a predictive model. biorxiv.orgd-nb.info This model can then be used to estimate the retention time for new or hypothetical compounds like this compound. nih.gov

The retention time (t_R) is the primary parameter obtained from a chromatogram and measures the time from sample injection to elution. conicet.gov.ar For complex analyses, such as in two-dimensional gas chromatography (GCxGC), QSRR can predict retention in both dimensions (¹t_R and ²t_R). d-nb.info The accuracy of these predictions is crucial for differentiating between closely eluting compounds and for tentative identification in non-target screening. d-nb.info